4-(4-bromo-2-chlorophenoxy)tetrahydro-2H-pyran
Overview
Description
This compound has garnered significant attention due to its unique chemical and physical properties.
Mechanism of Action
Target of Action
It is often used as a pharmaceutical intermediate , suggesting that it may be involved in the synthesis of various active pharmaceutical ingredients.
Biochemical Pathways
The compound is used as a starting material in the synthesis of other compounds . It’s possible that it participates in various biochemical pathways depending on the specific active pharmaceutical ingredient being synthesized.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromo-2-chlorophenoxy)tetrahydro-2H-pyran typically involves the reaction of 4-bromo-2-chlorophenol with tetrahydro-2H-pyran under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4-(4-bromo-2-chlorophenoxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution reactions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phenolic compounds, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
4-(4-bromo-2-chlorophenoxy)tetrahydro-2H-pyran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenoxy)tetrahydro-2H-pyran: This compound is similar in structure but lacks the chlorine atom present in 4-(4-bromo-2-chlorophenoxy)tetrahydro-2H-pyran.
4-(4-chlorophenoxy)tetrahydro-2H-pyran: This compound lacks the bromine atom and has different chemical properties.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
4-(4-bromo-2-chlorophenoxy)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO2/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-2,7,9H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSZBQFBYHYZSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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